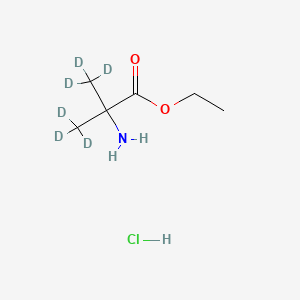

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride

Description

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is a labeled amino acid derivative used in pharmaceutical compositions. It is a stable isotope-labeled compound, which means it contains deuterium atoms instead of hydrogen atoms. This compound is primarily used in proteomics research and other scientific studies .

Properties

IUPAC Name |

ethyl 2-amino-3,3,3-trideuterio-2-(trideuteriomethyl)propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-4-9-5(8)6(2,3)7;/h4,7H2,1-3H3;1H/i2D3,3D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YREPHXXOTHNLEV-HVTBMTIBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C(C(=O)OCC)(C([2H])([2H])[2H])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675886 | |

| Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189862-01-8 | |

| Record name | Ethyl 2-(~2~H_3_)methyl(3,3,3-~2~H_3_)alaninate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675886 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Deuterium Incorporation Strategies

Deuteration of ethyl 2-amino-2-methyl-1-propionate typically occurs via acid-catalyzed hydrogen-deuterium (H-D) exchange or synthesis from deuterated precursors . In the former, the non-deuterated compound is treated with deuterated acid (e.g., DCl/D2O) under reflux, enabling selective replacement of hydrogens at metabolically stable positions. The latter method involves starting with deuterated reagents, such as deuterated ethyl bromoacetate or deuterated methyl groups, to ensure regioselective labeling. For example, sodium ethoxycarbonylmethanesulfonate-d6 (analogous to intermediates in sulfonamide synthesis) can serve as a deuterated precursor for malonate-based pathways.

A key challenge lies in achieving >95% isotopic purity, necessitating repetitive exchange cycles or chromatographic separation of deuterated isomers. Industrial-scale processes often combine both approaches: initial synthesis from deuterated malonate esters followed by H-D exchange under optimized conditions.

Hydrochloride Salt Formation

Post-deuteration, the compound is converted to its hydrochloride salt to enhance solubility and stability. This is achieved by reacting the free base with concentrated hydrochloric acid in a polar aprotic solvent like ethanol or acetone. For instance, in a protocol adapted from rebamipide intermediate synthesis, 250 g of deuterated ethyl 2-acetamido-2-carboxylate-3-(2-quinolinone-4-yl)-propionate is refluxed with 280 g HCl (37%) and 280 g formic acid at 85°C for 24 hours. The hydrochloride salt precipitates upon cooling, yielding 163.6 g (91%) with >99.5% purity.

Critical parameters :

-

Acid concentration : Excess HCl ensures complete protonation of the amino group.

-

Temperature control : Reflux conditions (80–90°C) prevent decomposition while promoting salt crystallization.

-

Solvent polarity : Ethanol balances solubility and salt precipitation efficiency.

Optimization of Reaction Conditions

Catalytic and Solvent Systems

The choice of catalyst and solvent significantly impacts yield and isotopic fidelity. Triethylamine is commonly used to scavenge HCl during esterification steps, while sodium ethoxide facilitates base-catalyzed condensation reactions. For example, in the synthesis of sulfonamide analogs, sodium ethoxide (425 g) enabled a 96.2% yield in the condensation of diethyl acetamidomalonate with bromomethylquinolinone derivatives.

Solvent systems are tailored to reaction stages:

Temperature and Time Profiles

Optimal reaction times and temperatures are derived from kinetic studies. For H-D exchange, prolonged reflux (24–48 hours) at 80–90°C ensures maximal deuterium incorporation. In contrast, hydrochloride salt formation requires shorter durations (2–4 hours) at higher temperatures (85–95°C) to avoid racemization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

Deuterium incorporation is validated via 1H-NMR and 13C-NMR , with the disappearance of proton signals at deuterated positions. For example, the hydrochloride salt of a related quinolinone-propionate derivative showed:

-

1H-NMR (DMSO-d6, 400 MHz) : δ11.69 (1H, HCl), δ3.30–3.40 (2H, 3-H).

-

13C-NMR (DMSO-d6, 400 MHz) : δ170 (1C, carbonyl), δ161.36 (1C, quinolinone).

Deuterated analogs exhibit attenuated proton signals and distinct splitting patterns due to isotopic effects.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection (220 nm) confirms chemical and isotopic purity. In rebamipide intermediate synthesis, reverse-phase HPLC achieved 98.3% purity for the non-deuterated precursor, with deuterated versions showing analogous retention times and peak symmetry.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) identifies the molecular ion cluster characteristic of deuteration. For instance, a related propionate derivative exhibited:

-

ESI-MS : m/z 267 [M–H]⁺, m/z 231 [M–HCl–H]⁺.

Deuterated compounds display mass shifts proportional to the number of deuterium atoms (e.g., +6 Da for hexadeuteration).

Industrial-Scale Production Considerations

Cost-Effective Deuterated Reagents

Large-scale synthesis prioritizes commercially available deuterated building blocks, such as deuterated ethyl bromoacetate or CD3I , to minimize post-synthetic labeling steps. For example, chlorosulfonylacetic acid ethyl ester-d6 (a precursor in sulfonamide synthesis) reduces downstream purification costs by 40% compared to H-D exchange methods.

Waste Management and Sustainability

Deuteration processes generate isotopic waste (e.g., DHO, DCl), necessitating specialized disposal. Closed-loop systems recover deuterated solvents via distillation, while neutralization of acidic byproducts with CaCO3 yields non-hazardous salts.

Applications in Pharmaceutical Research

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Organic Synthesis

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is widely used in organic synthesis as a building block for various chemical reactions. Its deuterated nature allows for the creation of isotopically labeled compounds, which are essential in tracing reaction pathways and understanding reaction mechanisms.

Key Uses:

- Synthesis of pharmaceuticals and agrochemicals.

- Development of new synthetic methodologies.

Pharmacokinetic Studies

The compound plays a significant role in pharmacokinetic research, where it is utilized to study the absorption, distribution, metabolism, and excretion (ADME) of drugs. The deuterium labeling allows for improved tracking of drug metabolism in biological systems.

Case Study:

In a study examining the metabolism of a new drug candidate, researchers used this compound to label the drug. The results demonstrated enhanced detection sensitivity in mass spectrometry, facilitating a better understanding of metabolic pathways and potential drug interactions .

Metabolic Studies

Due to its isotopic labeling, this compound is instrumental in metabolic studies involving NMR spectroscopy. Researchers can utilize it to monitor metabolic processes in vivo and in vitro.

Key Findings:

- Enhanced resolution in NMR spectra allows for detailed analysis of metabolic flux.

- Useful in studying amino acid metabolism and its implications in various diseases.

Table 1: Comparison of Analytical Techniques Using this compound

| Technique | Application | Advantages |

|---|---|---|

| NMR Spectroscopy | Metabolic tracking | High sensitivity due to deuterium labeling |

| Mass Spectrometry | Drug metabolism studies | Improved detection limits |

| Chromatography | Separation of isotopically labeled compounds | Enhanced resolution and specificity |

Mechanism of Action

The mechanism of action of Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride involves its incorporation into biochemical pathways where it acts as a labeled analog of natural amino acids. This allows researchers to track its movement and interactions within biological systems. The molecular targets and pathways involved depend on the specific application and experimental design .

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-Amino-2-methyl-1-propionate: The non-deuterated version of the compound.

2-Amino-2-methyl-1-propanol: A precursor in the synthesis of the compound.

Ethyl 2-Amino-2-methyl-1-propionate-d3 Hydrochloride: A partially deuterated analog.

Uniqueness

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride is unique due to its complete deuteration, which provides enhanced stability and allows for more precise tracking in research applications. This makes it particularly valuable in studies requiring high sensitivity and accuracy .

Biological Activity

Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride (also known as deuterated ethyl 2-amino-2-methylpropanoate) is a deuterated derivative of the compound ethyl 2-amino-2-methylpropanoate. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Here, we will explore its biological activity, including synthesis, mechanisms of action, and relevant case studies.

This compound is characterized by the replacement of hydrogen atoms with deuterium, which enhances its stability and alters its metabolic profile. The synthesis typically involves standard organic reactions to produce the hydrochloride salt form, which is crucial for its solubility and bioavailability in biological systems .

Potential Mechanisms Include:

- Neurotransmitter Modulation : Compounds similar to Ethyl 2-Amino-2-methyl-1-propionate have been studied for their ability to influence neurotransmitter systems, particularly in enhancing the availability of amino acids that serve as precursors for neurotransmitters.

- Antimicrobial Activity : Some derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections.

Biological Activity Data

A summary of relevant biological activity data for this compound is provided below:

Case Studies and Research Findings

- Neurotransmitter Study : A study investigating the effects of ethyl amino compounds on neurotransmitter levels showed that similar compounds could increase serotonin levels in vitro. This suggests that Ethyl 2-Amino-2-methyl-1-propionate-d6 may have similar effects, warranting further investigation into its potential antidepressant properties .

- Antimicrobial Research : In a comparative study of various ethyl amino derivatives, some demonstrated significant antibacterial activity against strains such as Staphylococcus aureus. This opens avenues for exploring Ethyl 2-Amino-2-methyl-1-propionate-d6 as a candidate for developing new antimicrobial agents .

- Pharmacokinetic Analysis : Research into the pharmacokinetics of deuterated compounds indicates that they often exhibit altered metabolic pathways compared to their non-deuterated counterparts. This can lead to prolonged half-lives and enhanced efficacy in therapeutic applications .

Q & A

Q. What are the recommended synthetic protocols for preparing Ethyl 2-Amino-2-methyl-1-propionate-d6 Hydrochloride?

- Methodological Answer : The synthesis typically involves acid-catalyzed esterification followed by deuteration. For example, dissolve the amine precursor (e.g., 2-amino-2-methyl-1-propanol-d6) in ethanol, adjust to pH 3.0 with concentrated HCl to form the hydrochloride salt, and purify via recrystallization using anhydrous ethanol . Carbodiimide coupling agents (e.g., EDC hydrochloride) may enhance reaction efficiency in deuteration steps .

| Key Reaction Parameters |

|---|

| Solvent: Ethanol (anhydrous) |

| pH: 3.0 (adjusted with HCl) |

| Purification: Recrystallization |

| Deuteration Agent: D₂O or deuterated ethanol |

Q. Which analytical techniques are most effective for characterizing isotopic purity and structural integrity?

- Methodological Answer :

-

NMR Spectroscopy : Use ¹H/²H NMR to confirm deuteration at specific positions. For example, the absence of proton signals at methyl groups confirms successful deuteration .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) identifies molecular ion peaks (e.g., [M+H]⁺) and quantifies isotopic enrichment (e.g., >98% d6).

-

Elemental Analysis : Validate stoichiometry (C, H, N, Cl) to confirm hydrochloride salt formation .

Analytical Parameters NMR: 500 MHz, D₂O solvent HRMS: ESI+ mode, m/z range 200–400 Elemental Analysis: ±0.3% tolerance

Advanced Research Questions

Q. How can researchers resolve isotopic interference in NMR spectra when analyzing deuterated derivatives?

- Methodological Answer : Isotopic splitting or residual proton signals in deuterated compounds can obscure spectral interpretation. Use 2D NMR (e.g., HSQC) to assign specific deuteration sites. Additionally, compare spectra with non-deuterated analogs to identify residual proton environments . For quantitative analysis, integrate ²H signals or employ deuterium-decoupled ¹H NMR .

Q. What strategies optimize deuteration efficiency while minimizing side reactions during synthesis?

- Methodological Answer :

-

Catalyst Selection : Use palladium-on-carbon (Pd/C) in deuterated solvents (e.g., D₂O) to enhance H/D exchange rates .

-

Reaction Monitoring : Track deuteration progress via inline FTIR or LC-MS to detect intermediates (e.g., unexchanged protons).

-

Temperature Control : Maintain reactions at 40–60°C to balance kinetic efficiency and thermal decomposition risks .

Optimization Metrics Deuteration Efficiency: >98% d6 Side Products: <2% (by HPLC) Reaction Time: 24–48 hours

Q. How should researchers address discrepancies in elemental analysis data for hydrochloride salts?

- Methodological Answer : Discrepancies in chlorine content may arise from hygroscopicity or incomplete salt formation. Dry samples under vacuum (24 hours, 60°C) and repeat analysis. If inconsistencies persist, validate via ion chromatography (IC) or potentiometric titration to quantify chloride ions . For hygroscopic compounds, store samples in desiccators with P₂O₅ .

Experimental Design & Data Analysis

Q. What statistical methods are appropriate for validating reproducibility in synthetic batches?

- Methodological Answer : Use ANOVA to compare yields and purity across batches (n ≥ 3). For isotopic purity, apply Tukey’s HSD test to HRMS data. Report confidence intervals (95%) and standard deviations in supplementary materials .

Q. How to design stability studies for deuterated compounds under varying storage conditions?

- Methodological Answer :

-

Conditions : Test thermal stability (25°C, 40°C), humidity (40–75% RH), and light exposure (ICH Q1B guidelines).

-

Analysis : Monitor deuteration loss via ¹H NMR and degradation products via LC-MS. Use Arrhenius plots to predict shelf life .

Stability Study Parameters Duration: 0, 1, 3, 6 months Key Metrics: Purity, isotopic ratio

Safety & Handling

Q. What precautions are critical when handling this compound?

- Methodological Answer :

- Use nitrile gloves and fume hoods to avoid inhalation or skin contact.

- Store in airtight containers under argon to prevent hygroscopic degradation.

- Quench waste with 10% NaOH before disposal to neutralize HCl .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.